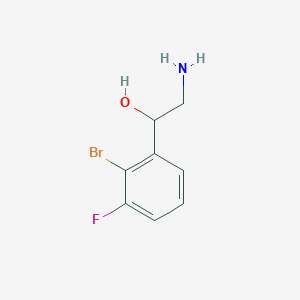

2-Amino-1-(2-bromo-3-fluorophenyl)ethanol

描述

Structure

3D Structure

属性

IUPAC Name |

2-amino-1-(2-bromo-3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3,7,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRPRTJKIOFVMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)C(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 1 2 Bromo 3 Fluorophenyl Ethanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comresearchgate.net For a 1,2-amino alcohol like 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, two primary disconnections are considered logical and efficient.

The first strategic disconnection is of the C-N bond. This approach identifies a 2-halo-1-arylethanol as a key intermediate. The synthesis would then proceed by displacing the halide (e.g., a chloro or bromo group) with an amino group or a protected equivalent. This pathway is advantageous if the corresponding chiral halo-alcohol can be synthesized efficiently.

A more common and powerful disconnection is the C-C bond between the aromatic ring and the ethanol (B145695) backbone (C1-C(Aryl)). This leads to two key synthons: a nucleophilic two-carbon "aminoethanol" equivalent and an electrophilic 2-bromo-3-fluorophenyl cation equivalent. In practice, this translates to using 2-bromo-3-fluorobenzaldehyde (B1292724) as the starting material, which then reacts with a nucleophile that provides the two-carbon amino-functionalized chain.

Alternatively, a disconnection adjacent to the hydroxyl group points towards the corresponding α-amino ketone, 2-amino-1-(2-bromo-3-fluorophenyl)ethanone , as the immediate precursor. This ketone can then be stereoselectively reduced to the target amino alcohol. This is often the preferred route as the asymmetric reduction of ketones is a well-established and highly controllable process. This ketone precursor itself can be synthesized from 2-bromo-3-fluorobenzene through Friedel-Crafts acylation followed by α-amination.

Enantioselective Synthesis Approaches

Achieving the desired enantiopurity of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is paramount for its applications. This is accomplished through various enantioselective methods, including asymmetric catalysis and biocatalysis.

Asymmetric catalysis can be employed to construct the chiral center during the formation of the carbon skeleton.

Transition metal complexes featuring chiral ligands are powerful tools for enantioselective synthesis. In the context of synthesizing the target molecule, a key strategy involves the asymmetric reduction of the precursor ketone, 2-amino-1-(2-bromo-3-fluorophenyl)ethanone. Ruthenium and rhodium complexes with chiral phosphine (B1218219) or diamine ligands are widely used for the asymmetric transfer hydrogenation of ketones. mdpi.com These catalysts facilitate the transfer of a hydride from a hydrogen source (like isopropanol (B130326) or formic acid) to the carbonyl group of the ketone with high facial selectivity, thereby establishing the stereocenter of the resulting alcohol. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

| Catalyst/Ligand System | Substrate Type | Product Configuration | Yield (%) | ee (%) |

| Ru(II)-Chiral Diamine | Aryl-alkyl ketones | (S) or (R) | >90 | >97 |

| Rh(III)-Chiral Phosphine | α-Amino ketones | (S) or (R) | 85-95 | >98 |

| Cu(II)-Chiral BOX | Alkynyl-oxetanes + Amines | (S) or (R) | >85 | >94 |

This table presents representative data for chiral ligand-mediated reactions on analogous substrates.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative. For the synthesis of β-amino alcohols, proline and its derivatives are effective catalysts for asymmetric aldol (B89426) or Mannich reactions. acs.orgnih.govwisc.edunih.gov A plausible organocatalytic route to 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol could involve the reaction between 2-bromo-3-fluorobenzaldehyde and a glycine (B1666218) equivalent or a nitroalkane in a Mannich-type reaction. The organocatalyst forms a chiral enamine intermediate with one of the reactants, which then attacks the aldehyde with high stereocontrol, setting the two adjacent stereocenters. Subsequent chemical modifications would then yield the target amino alcohol.

| Organocatalyst | Reaction Type | Substrates | Yield (%) | ee (%) |

| L-Proline | Aldol Reaction | Aldehydes + Ketones | 70-95 | >99 |

| Chiral Thiourea | Michael Addition | β-Keto esters + Nitroalkenes | 75-80 | >99 |

| Chiral Pyrrolidine | Mannich Reaction | Aldehydes + Imines | 60-80 | >98 |

This table presents representative data for organocatalytic reactions leading to β-amino alcohol precursors.

Biocatalysis leverages enzymes to perform highly selective chemical transformations under mild conditions. This approach is particularly powerful for the synthesis of chiral molecules.

The most direct biocatalytic route to enantiomerically pure 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is the asymmetric reduction of its corresponding prochiral ketone precursor, 2-amino-1-(2-bromo-3-fluorophenyl)ethanone. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that exhibit exquisite stereoselectivity in reducing carbonyl compounds to alcohols. nih.gov

These enzymes, often used as whole-cell biocatalysts or as isolated enzymes, utilize cofactors like NADPH or NADH to deliver a hydride to one face of the ketone, producing the alcohol with very high enantiomeric excess. nih.gov By selecting an appropriate enzyme, either the (R)- or (S)-enantiomer of the alcohol can be obtained. Studies on the asymmetric reduction of various 2-haloacetophenones have demonstrated the effectiveness of this strategy, achieving excellent conversions and enantioselectivities. nih.gov Engineered enzymes can be developed to optimize activity and selectivity for specific substrates like the halogenated precursor of the target molecule. researchgate.net

| Enzyme (Mutant) | Substrate | Product Configuration | Conversion (%) | ee (%) |

| TeSADH (P84S/I86A) | 2-chloro-4’-bromoacetophenone | (R)-alcohol | >99 | >99 |

| TeSADH (ΔP84/A85G) | 2-chloro-4’-bromoacetophenone | (S)-alcohol | >99 | >99 |

| TeSADH (P84S/I86A) | 2-bromo-4’-chloroacetophenone | (R)-alcohol | 65 | >99 |

| TeSADH (ΔP84/A85G) | 2-bromo-4’-chloroacetophenone | (S)-alcohol | 58 | >99 |

This table is based on data from the enantiocomplementary asymmetric reduction of analogous 2-haloacetophenones using Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) mutants. nih.gov

Biocatalytic Pathways and Enzymatic Transformations

Engineered Enzyme Systems for Improved Stereoselectivity

The use of engineered enzymes for the stereoselective synthesis of chiral alcohols offers a green and highly efficient alternative to traditional chemical methods. Biocatalytic reduction of a corresponding α-amino ketone precursor, 2-amino-1-(2-bromo-3-fluorophenyl)ethanone, can provide direct access to the desired enantiomer of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol. While specific studies on this exact substrate are not widely available in the public domain, analogous reductions of similar halogenated acetophenones highlight the potential of this approach.

For instance, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone (B1666503) to (S)-1-(2'-bromo-4'-fluorophenyl)ethanol has been successfully achieved with high yield and enantiomeric excess using various microorganisms, including those from the genera Candida, Hansenula, Pichia, and Saccharomyces. mdpi.com These processes often employ whole-cell systems or isolated ketoreductases (KREDs) that utilize nicotinamide (B372718) cofactors such as NADPH. Protein engineering can be used to tune the activity and stereoselectivity of these enzymes for a specific substrate, thereby maximizing the yield of the desired enantiomer.

Table 1: Analogous Biocatalytic Reduction of a Halogenated Acetophenone

| Substrate | Biocatalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are powerful tools for the enantioselective reduction of ketones to chiral alcohols. These methods rely on chiral metal catalysts to deliver hydrogen to one face of the carbonyl group preferentially.

Asymmetric transfer hydrogenation (ATH) typically employs a hydrogen donor, such as isopropanol or formic acid, in the presence of a transition metal catalyst, commonly based on ruthenium, rhodium, or iridium, coordinated to a chiral ligand. For the synthesis of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, the corresponding α-amino ketone would be the substrate. The amino group can coordinate to the metal center, influencing the stereochemical outcome of the reduction. Chiral diamine ligands, in combination with a metal precursor like [RuCl2(p-cymene)]2, are often effective for this type of transformation.

Both heterogeneous and homogeneous catalysts can be employed for the asymmetric hydrogenation of 2-amino-1-(2-bromo-3-fluorophenyl)ethanone using molecular hydrogen.

Homogeneous Asymmetric Hydrogenation: This approach involves a soluble catalyst, allowing for high activity and selectivity under mild conditions. Catalysts such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP) are commonly used. For instance, palladium on carbon (Pd/C) with a chiral ligand like (S)-BINAP has been used for the asymmetric reduction of similar fluorinated amino alcohols, achieving high enantiomeric excess.

Heterogeneous Asymmetric Hydrogenation: In this case, the catalyst is supported on a solid material, which facilitates its separation and recycling. Chiral modification of the catalyst surface or the use of chiral metal-organic frameworks (MOFs) can induce enantioselectivity.

Table 2: Representative Conditions for Asymmetric Hydrogenation of a Similar Substrate

| Substrate | Catalyst System | Solvent | Temperature | Enantiomeric Excess (ee) |

|---|

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established method for diastereoselective synthesis. In this approach, the starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. For the synthesis of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, a chiral auxiliary could be attached to the amino group of the precursor ketone. The subsequent reduction of the carbonyl group would then proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched amino alcohol. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.govresearchgate.net

Resolution Techniques for Enantiomer Separation

Resolution techniques are employed to separate a racemic mixture of enantiomers. For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, this would involve the separation of the (R)- and (S)-enantiomers.

Classical Resolution: This method involves the reaction of the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the desired enantiomer can be recovered by treatment with a base.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, Candida antarctica Lipase B (CAL-B) has been used in the resolution of similar amino alcohols.

Chiral Chromatography: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used to separate enantiomers. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation. mdpi.com

Classical Resolution Methods

Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. This method involves the reaction of the racemic amino alcohol with a chiral resolving agent to form a pair of diastereomeric salts. These salts, possessing different physical properties, can then be separated by fractional crystallization.

For racemic 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, chiral acids are suitable resolving agents. Commonly employed agents include tartaric acid, mandelic acid, and their derivatives. The process involves dissolving the racemic amino alcohol and a single enantiomer of the chiral acid in a suitable solvent. Upon cooling or solvent evaporation, the less soluble diastereomeric salt crystallizes out, leaving the more soluble one in the mother liquor. The optically pure amino alcohol is then recovered by treating the separated salt with a base to neutralize the acid.

The efficiency of classical resolution is influenced by several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. A systematic screening of these variables is often necessary to achieve high diastereomeric and enantiomeric purity. The choice of solvent can significantly impact the solubility difference between the diastereomeric salts. For instance, protic solvents like ethanol are often effective, but the optimal solvent system may vary. nih.gov

Table 1: Common Chiral Resolving Agents for Amino Alcohols

| Resolving Agent | Chemical Class |

| (+)-Tartaric Acid | Dicarboxylic Acid |

| (-)-Mandelic Acid | α-Hydroxy Acid |

| (+)-Camphorsulfonic Acid | Sulfonic Acid |

| (-)-O,O'-Dibenzoyltartaric Acid | Dicarboxylic Acid Ester |

Kinetic Resolution Strategies

Kinetic resolution is a dynamic method that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. This approach can be highly efficient, often providing access to both the unreacted starting material and the product in high enantiomeric excess.

Enzymatic kinetic resolution is a particularly powerful strategy for the synthesis of chiral amino alcohols. Lipases are commonly used enzymes for this purpose, catalyzing the enantioselective acylation of the amino or hydroxyl group. For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, a lipase such as Candida antarctica lipase B (CAL-B) could be employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The choice of acyl donor and solvent is critical for optimizing the enantioselectivity and reaction rate. researchgate.netmdpi.com

Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution that allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. guidechem.comnih.gov This is achieved by combining the kinetic resolution with in-situ racemization of the slower-reacting enantiomer. For the synthesis of enantiopure 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, a DKR process could involve an enzymatic resolution coupled with a racemization catalyst.

Table 2: Comparison of Resolution Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts. | Scalable, well-established. | Can be laborious, yield limited to 50% for one enantiomer. |

| Kinetic Resolution | Differential reaction rates of enantiomers. | High enantioselectivity, access to both enantiomers. | Maximum 50% yield for the product, requires separation. |

| Dynamic Kinetic Resolution | Kinetic resolution with in-situ racemization. | Theoretical 100% yield of one enantiomer. | Requires a compatible racemization catalyst. |

Stereodivergent Synthesis Strategies

Stereodivergent synthesis provides a powerful approach to access any desired stereoisomer of a molecule with multiple stereocenters from a common starting material by altering the reagents or reaction conditions. For a molecule like 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol with two stereocenters, this allows for the selective formation of all four possible stereoisomers.

A plausible stereodivergent strategy could commence from an achiral precursor, such as 2-bromo-3-fluorobenzoyl cyanide. Asymmetric reduction of the ketone functionality, followed by stereoselective introduction of the amino group, or vice versa, can lead to the desired stereoisomers. The use of chiral catalysts is central to this approach. For example, a copper-catalyzed hydrosilylation/hydroamination sequence on an enone precursor could be employed to construct the amino alcohol with high levels of stereocontrol. nih.gov By selecting the appropriate chiral ligand for the copper catalyst, it is possible to direct the reaction towards a specific stereoisomer.

Another approach involves the asymmetric reduction of an α-amino ketone precursor. The stereochemical outcome of the reduction can be controlled by the choice of a chiral reducing agent or a chiral catalyst. For instance, oxazaborolidine-catalyzed reductions (CBS reduction) are known to provide high enantioselectivity in the reduction of prochiral ketones. mdpi.comwikipedia.org By using either (R)- or (S)-CBS catalysts, one can selectively access either enantiomer of the corresponding alcohol.

Multistep Synthetic Routes from Common Precursors

Approaches Involving Aryl Halide Functionalization

A common strategy for the synthesis of substituted phenylethanolamines involves building the side chain onto a pre-functionalized aromatic ring. In this case, a suitable starting material would be a derivative of 2-bromo-3-fluorobenzene.

One potential route begins with the synthesis of 2-bromo-3-fluorobenzaldehyde. This can be achieved through the oxidation of (2-bromo-3-fluorophenyl)methanol. chemicalbook.com The aldehyde can then be converted to the corresponding cyanohydrin, which upon reduction of the nitrile group and the benzylic hydroxyl group (if protected), would yield the target amino alcohol.

Alternatively, the aldehyde can be reacted with a cyanide source and ammonia (B1221849) or an ammonia equivalent in a Strecker-type synthesis to form an α-aminonitrile. Hydrolysis of the nitrile to a carboxylic acid, followed by reduction, would provide the desired 2-amino-1-(2-bromo-3-fluorophenyl)ethanol.

Another pathway involves the formation of 2-bromo-3-fluorostyrene (B2962539) oxide. This epoxide can be synthesized from 2-bromo-3-fluorobenzaldehyde through a Corey-Chaykovsky reaction. Regioselective opening of the epoxide ring with an amine source, such as ammonia or a protected amine equivalent, would yield the target amino alcohol. chemicalbook.com The regioselectivity of the ring-opening is a critical factor in this approach.

Strategies Utilizing Amino Acid or Alcohol Precursors

An alternative approach is to start from a chiral pool precursor, such as an amino acid or a chiral alcohol. While not directly providing the desired aromatic substitution, these methods establish the stereochemistry of the amino alcohol backbone early in the synthesis.

For instance, a protected amino acid, such as N-Boc-glycine, could be coupled with a 2-bromo-3-fluorophenyl Grignard or organolithium reagent. Subsequent reduction of the resulting ketone would yield the target amino alcohol. The stereochemistry of the reduction would need to be controlled to achieve the desired enantiomer.

Enzymatic cascades have also been developed for the synthesis of enantiopure 1,2-amino alcohols from amino acid precursors like L-phenylalanine. acs.orgnih.gov While this specific precursor does not have the required halogen substitution, the principles of using multi-enzyme pathways could potentially be adapted.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is increasingly important in the design of synthetic routes to minimize environmental impact. For the synthesis of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, several green chemistry aspects can be considered.

The use of enzymatic reactions, as described in the kinetic resolution section, is a key green chemistry approach. Enzymes operate under mild conditions (aqueous media, ambient temperature and pressure) and are highly selective, reducing the need for protecting groups and minimizing waste. nih.gov

Atom economy is a central tenet of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as asymmetric hydrogenation or transfer hydrogenation, are highly atom-economical compared to stoichiometric reagents. The development of recyclable catalysts further enhances the green credentials of a synthetic route. The use of plant extracts as mild and non-toxic stabilizing agents in nanoparticle synthesis is an example of a green approach that could be explored for developing novel catalysts. kashanu.ac.ir

Atom Economy and Process Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov An ideal reaction would have a 100% atom economy, meaning all the atoms from the reactants are incorporated into the final product. nih.gov

The synthesis of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol can be achieved through the reduction of 2-amino-1-(2-bromo-3-fluorophenyl)ethanone. The choice of reducing agent significantly impacts the atom economy of this transformation.

Table 1: Comparison of Atom Economy for Different Reduction Methods

| Reduction Method | Reactants | Products | By-products | Theoretical Atom Economy (%) |

| Catalytic Hydrogenation | 2-amino-1-(2-bromo-3-fluorophenyl)ethanone, H₂ | 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol | None | 100% |

| Sodium Borohydride (B1222165) (NaBH₄) Reduction | 4 x 2-amino-1-(2-bromo-3-fluorophenyl)ethanone, NaBH₄ | 4 x 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol | NaB(OH)₄ (after workup) | ~96% |

| Lithium Aluminum Hydride (LiAlH₄) Reduction | 4 x 2-amino-1-(2-bromo-3-fluorophenyl)ethanone, LiAlH₄ | 4 x 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol | LiAl(OH)₄ (after workup) | ~96% |

Note: The calculation for borohydride and aluminum hydride reductions assumes an aqueous workup that hydrolyzes the boron and aluminum salts.

As illustrated in the table, catalytic hydrogenation offers the highest theoretical atom economy, as all atoms of the reactants are incorporated into the product. nih.gov In contrast, stoichiometric reducing agents like sodium borohydride and lithium aluminum hydride generate inorganic by-products, which lowers the atom economy.

Process efficiency, however, is not solely determined by atom economy. It also encompasses factors such as reaction yield, selectivity (chemo-, regio-, and enantioselectivity), reaction time, and the energy required. For the synthesis of a chiral molecule like 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, achieving high enantioselectivity is crucial and often dictates the choice of synthetic route. nih.gov Biocatalytic methods, employing enzymes such as ketoreductases or transaminases, can offer exceptional enantioselectivity (often >99% ee) under mild reaction conditions, contributing to a highly efficient and green process. frontiersin.orgresearchgate.net

Use of Sustainable Solvents and Reagents

The selection of solvents and reagents plays a pivotal role in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. The principles of green chemistry encourage the use of safer, more sustainable alternatives. nih.gov

For the reduction of 2-amino-1-(2-bromo-3-fluorophenyl)ethanone, several solvent and reagent combinations can be considered, each with different sustainability profiles.

Table 2: Evaluation of Solvents and Reagents for the Synthesis of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol

| Reagent/Catalyst | Solvent | Sustainability Considerations |

| H₂/Chiral Catalyst (e.g., Ru-BINAP) | Ethanol, Methanol (B129727) | Catalytic hydrogenation is atom-economical. nih.gov Ethanol and methanol are relatively green solvents, with ethanol being derivable from renewable resources. |

| Sodium Borohydride (NaBH₄) | Ethanol, Water | NaBH₄ is a relatively mild and selective reducing agent. The use of water or ethanol as a solvent is environmentally preferable to chlorinated solvents. |

| Biocatalyst (e.g., Ketoreductase) | Water | Biocatalysis operates under mild conditions (room temperature, neutral pH) in aqueous media, eliminating the need for hazardous organic solvents. frontiersin.orgnih.gov The enzymes themselves are biodegradable. |

Water is considered a green solvent for many chemical transformations. rsc.org Biocatalytic reductions are often performed in aqueous buffers, making them an exceptionally sustainable option. frontiersin.org When organic solvents are necessary, alcohols like ethanol are preferred over more hazardous options like chlorinated hydrocarbons or aprotic polar solvents such as DMF or NMP.

The use of catalytic reagents, whether they are transition metal complexes for hydrogenation or enzymes for bioreduction, is a cornerstone of green chemistry. nih.govsemanticscholar.org Catalysts are used in small quantities and can often be recycled and reused, which minimizes waste.

Stereochemical Investigations and Control in the Synthesis of 2 Amino 1 2 Bromo 3 Fluorophenyl Ethanol

Control of Absolute and Relative Stereochemistry

Achieving stereochemical control in the synthesis of β-amino alcohols like 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol relies on established asymmetric synthesis methodologies. The primary goal is to govern the formation of the two stereocenters at C1 (bearing the hydroxyl group) and C2 (bearing the amino group) with high selectivity.

Key strategies include:

Catalytic Asymmetric Reduction: A prevalent method involves the asymmetric reduction of a precursor α-amino ketone, 2-amino-1-(2-bromo-3-fluorophenyl)ethanone. Chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP derivatives), can facilitate the stereoselective reduction of the ketone to the corresponding alcohol. The choice of catalyst and reaction conditions dictates which of the four possible stereoisomers is formed preferentially.

Substrate and Reagent Control: Diastereoselective reductions of N-protected α-amino ketones can be achieved using chiral reducing agents or by leveraging the inherent chirality of a protecting group on the nitrogen atom. For instance, an N-protected amino group can chelate to the reducing agent, directing the hydride delivery from a specific face of the carbonyl group, thereby controlling the relative stereochemistry (syn vs. anti).

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For example, a chiral amino acid could be elaborated through a series of stereoretentive reactions to construct the target molecule, transferring the initial stereochemistry to the final product.

Asymmetric Aminohydroxylation: The direct conversion of a corresponding styrene (B11656) derivative, 1-bromo-2-fluoro-3-vinylbenzene, using asymmetric aminohydroxylation reactions (e.g., Sharpless asymmetric aminohydroxylation) can install both the amino and hydroxyl groups stereoselectively in a single step.

The effectiveness of these methods is evaluated by the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product, which must be accurately determined.

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Once a stereoselective synthesis is performed, analytical techniques are required to quantify its success by measuring the ratio of the desired stereoisomer to the undesired ones.

Chiral chromatography is the most widely used technique for separating and quantifying stereoisomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) employing a chiral stationary phase (CSP) can resolve the different enantiomers and diastereomers.

For a compound like 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are often effective. The separation mechanism relies on the differential transient diastereomeric interactions between the stereoisomers and the chiral selector of the CSP. The enantiomeric excess is calculated from the peak areas of the corresponding enantiomers in the chromatogram.

Table 1: Representative Chiral HPLC Data for the Separation of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |

| (1R)-enantiomer | 12.5 | 98.5 | 97.0% |

| (1S)-enantiomer | 14.8 | 1.5 | |

| Chromatographic Conditions | |||

| Column: | Chiralpak AD-H (Amylose derivative) | ||

| Mobile Phase: | n-Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1) | ||

| Flow Rate: | 1.0 mL/min | ||

| Detection: | UV at 220 nm |

Note: The data presented in this table is illustrative of typical results and does not represent specific experimental findings for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess in the presence of a chiral auxiliary. Chiral shift reagents (CSRs), typically lanthanide complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the sample. The CSR forms transient diastereomeric complexes with the enantiomers, leading to different magnetic environments and thus separate signals (chemical shift non-equivalence) for corresponding protons in the ¹H NMR spectrum. libretexts.org

Alternatively, a chiral derivatizing agent (CDA) can be used to covalently bond to the enantiomers, forming stable diastereomers which will inherently have distinct NMR spectra. The enantiomeric excess is determined by integrating the signals corresponding to each stereoisomer. mdpi.com

Table 2: Illustrative ¹H NMR Data for Enantiomers of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol with a Chiral Shift Reagent

| Proton | Chemical Shift δ (ppm) without CSR | Chemical Shift δ (ppm) with Eu(hfc)₃ |

| (1R)-enantiomer | ||

| C1-H (methine) | 4.95 | 5.85 |

| C2-Hₐ (methylene) | 3.10 | 3.95 |

| C2-Hₑ (methylene) | 2.90 | 3.72 |

Note: This table presents hypothetical data to illustrate the principle of chemical shift non-equivalence induced by a chiral shift reagent.

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. This technique can distinguish between compounds that have the same nominal mass but different molecular formulas. For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, the molecular formula is established as C₈H₉BrFNO.

The theoretical exact mass of the protonated molecule [M+H]⁺ is calculated based on the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ¹⁹F, and ⁷⁹Br). An experimental measurement via HRMS that matches this theoretical value within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₉BrFNO |

| Isotopes Considered | ¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O |

| Theoretical Monoisotopic Mass of [M+H]⁺ | 233.9928 u |

| Typical Experimental Mass (Hypothetical) | 233.9925 u |

| Typical Mass Accuracy (Hypothetical) | < 5 ppm |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent functional groups and connectivity. While specific experimental data for 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is not available, a plausible fragmentation pathway can be proposed based on the known behavior of phenylethanolamines. mdpi.comnih.gov

Common fragmentation pathways for protonated phenylethanolamines include:

Loss of water (H₂O): Dehydration is a common fragmentation for alcohols.

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond can lead to the loss of the amino group.

Benzylic cleavage: The bond between the carbon atom bearing the hydroxyl group (Cα) and the carbon atom bearing the amino group (Cβ) is prone to cleavage. This results in the formation of a stable benzylic cation.

These fragmentation pathways allow for the structural confirmation of the molecule.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 233.9928 | 216.9822 | H₂O | [M+H-H₂O]⁺ |

| 233.9928 | 217.0138 | NH₃ | [M+H-NH₃]⁺ |

| 233.9928 | 204.9502 | CH₂NH₂ | Benzylic cation [C₇H₅BrFO]⁺ |

| 233.9928 | 30.0338 | C₇H₅BrFO | [CH₂NH₃]⁺ |

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for determining the absolute configuration and studying the conformational properties of enantiomers in solution.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.org The resulting spectrum, or ORD curve, can be used to assign the absolute configuration of a molecule by comparison with known standards or by applying empirical rules. In regions far from an absorption band, the rotation changes gradually, resulting in a plain curve. However, near an electronic absorption band of a chromophore close to the chiral center, the rotation undergoes rapid and dramatic changes, a phenomenon known as the Cotton effect. libretexts.org For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, the substituted phenyl ring acts as a chromophore, and a distinct Cotton effect would be expected, allowing for differentiation between its (R) and (S) enantiomers.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is the differential absorption of left and right circularly polarized light by a chiral molecule. hilarispublisher.com An ECD spectrum plots the difference in molar absorptivity (Δε) against wavelength. Like ORD, ECD signals (also known as Cotton effects) are observed only in the absorption regions of a chromophore within the chiral molecule. libretexts.org For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, the aromatic chromophore is expected to produce characteristic ECD signals. The two enantiomers will produce mirror-image ECD spectra, where a positive Cotton effect for one enantiomer corresponds to a negative Cotton effect for the other. This property makes ECD a powerful tool for determining the absolute configuration and enantiomeric purity of samples. researchgate.netnih.gov

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing within the crystal lattice.

Determination of Molecular Geometry and Bond Parameters

While a crystal structure for 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol has not been reported, analysis of analogous structures, such as racemic cis-2-amino-1,2-diphenylethanol, can provide expected values for the core geometry of the amino-ethanol backbone. researchgate.net The analysis would reveal the precise spatial relationship between the substituted phenyl ring and the amino-ethanol side chain. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the supramolecular assembly in the solid state.

| Parameter | Description | Expected Value (Illustrative) |

|---|---|---|

| C-O Bond Length | Length of the bond between the phenyl-attached carbon and the hydroxyl oxygen | ~1.42 Å |

| C-N Bond Length | Length of the bond between the ethyl carbon and the amino nitrogen | ~1.47 Å |

| O-C-C Bond Angle | Angle formed by the hydroxyl oxygen and the two carbons of the ethanol (B145695) backbone | ~108° |

| N-C-C Bond Angle | Angle formed by the amino nitrogen and the two carbons of the ethanol backbone | ~107° |

| O-C-C-N Torsion Angle | Dihedral angle describing the conformation of the ethanolamine (B43304) backbone | Conformation dependent (e.g., gauche or anti) |

Intermolecular Interactions and Crystal Packing Analysis

A definitive analysis of the crystal packing and intermolecular interactions for 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol requires single-crystal X-ray diffraction data. However, as of this writing, a specific crystallographic study for this compound has not been reported in publicly accessible databases. Therefore, the following analysis is a predictive overview based on the functional groups present in the molecule and established principles of crystal engineering, supported by findings from studies on analogous compounds.

The molecular structure of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol possesses several functional groups capable of forming strong and directional intermolecular interactions that would dictate its crystal packing. These include a primary amine (-NH₂), a hydroxyl group (-OH), and halogen substituents (bromo- and fluoro-) on a phenyl ring. These groups are known to be pivotal in forming robust supramolecular architectures.

Hydrogen Bonding: The most significant interactions governing the crystal structure are expected to be hydrogen bonds originating from the amino and hydroxyl groups. The hydroxyl group is a strong hydrogen bond donor (O-H), while its oxygen atom is also a competent acceptor. Similarly, the primary amine group provides two donor sites (N-H) and a nitrogen atom that can act as an acceptor.

Based on studies of other aminoalcohols, it is highly probable that these groups would form a network of strong intermolecular hydrogen bonds. nih.govsemanticscholar.org The most prevalent motifs would likely involve O-H···N and N-H···O interactions, which are energetically favorable. These interactions could lead to the formation of common supramolecular synthons, such as cyclic dimers. nih.gov For instance, two molecules could associate through a pair of O-H···N and N-H···O bonds, creating a stable ring motif that can then extend into chains, sheets, or a three-dimensional network. nih.govresearchgate.net

Halogen Bonding and Other Interactions: Beyond conventional hydrogen bonding, the presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. The bromine atom, being a relatively large and polarizable halogen, can act as a halogen bond donor, forming attractive interactions with nucleophilic atoms like oxygen or nitrogen from neighboring molecules (C-Br···O or C-Br···N). acs.orgnih.gov The strength of halogen bonds is known to decrease from iodine to bromine to chlorine, but bromine is still capable of forming significant interactions that influence crystal packing. acs.orgnih.gov These directional interactions could compete with or complement the hydrogen-bonding network.

Computational and Theoretical Studies of 2 Amino 1 2 Bromo 3 Fluorophenyl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for understanding the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a theoretical framework to predict various molecular characteristics without the need for empirical data. For a molecule like 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, these calculations would offer deep insights into its structure, stability, and reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Due to the presence of rotatable bonds, particularly around the ethanolamine (B43304) side chain, the molecule can exist in various conformations. A conformational analysis would be performed to identify the different stable conformers and the energy barriers between them. This would result in a conformational landscape, or potential energy surface, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C | C | - | - | Value in Å |

| Bond Angle | C | C | C | - | Value in degrees |

| Dihedral Angle | H | C | C | N | Value in degrees |

Note: This table is illustrative. Specific values would be generated from actual quantum chemical calculations.

Analysis of the electronic structure provides insights into the reactivity and properties of a molecule. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

An electrostatic potential (ESP) map would visualize the charge distribution on the molecular surface. For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, this would highlight electron-rich regions (negative potential), likely around the oxygen, nitrogen, and fluorine atoms, and electron-poor regions (positive potential), likely around the hydrogen atoms of the amino and hydroxyl groups. This information is vital for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

Quantum chemical calculations can predict various spectroscopic properties. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can aid in the interpretation of experimental NMR spectra. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted, which helps in assigning the signals in an experimental spectrum to specific atoms in the molecule.

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

To quantify the reactivity of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, various reactivity descriptors derived from DFT can be calculated. These include hardness, softness, electronegativity, and the electrophilicity index, which provide a global measure of the molecule's reactivity.

Fukui functions are used to identify the most reactive sites within a molecule. These functions indicate the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the prediction of which atoms are most susceptible to nucleophilic, electrophilic, or radical attack, providing a more detailed picture of the molecule's chemical behavior.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and behavior of a molecule in different environments.

For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, MD simulations could be used to explore its conformational flexibility in various solvents, such as water or a nonpolar solvent. These simulations would reveal how the molecule's shape and movement are influenced by its surroundings. For example, the simulations could show how intramolecular hydrogen bonding between the amino and hydroxyl groups might be disrupted or stabilized by interactions with solvent molecules.

By analyzing the trajectory of the simulation, one can understand the time-dependent behavior of the molecule, including the rates of conformational changes and the stability of different conformations. This information is crucial for understanding how the molecule might behave in a biological system or in a chemical reaction.

Solvation Effects on Molecular Structure

The conformation and properties of a molecule can be significantly influenced by its surrounding solvent environment. Computational studies on analogous compounds, such as 2-amino-1-phenylethanol (B123470), have demonstrated the critical role of solvation in determining molecular structure and stability. researchgate.netnih.gov These studies, often employing molecular mechanics simulations and quantum chemical calculations, reveal that solvent molecules, particularly polar ones like water, can form intricate hydrogen bonding networks with the functional groups of the solute.

For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, it is anticipated that the amino (-NH2) and hydroxyl (-OH) groups would be primary sites for hydrogen bonding interactions with protic solvents. These interactions can stabilize certain conformers over others, leading to a different conformational landscape in solution compared to the gas phase. For instance, intramolecular hydrogen bonding between the amino and hydroxyl groups, which might be favorable in a non-polar environment, could be disrupted in a polar solvent due to the formation of stronger intermolecular hydrogen bonds with solvent molecules.

Computational models, such as the Polarizable Continuum Model (PCM) or explicit solvent models, can be used to simulate these effects. By calculating the relative energies of different conformers in various solvents, it is possible to predict the most stable solution-phase structures. The table below illustrates a hypothetical comparison of the relative energies of different conformers of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol in different solvent environments, based on general principles of solvation.

| Conformer | Gas Phase (Relative Energy, kcal/mol) | Water (Relative Energy, kcal/mol) | Chloroform (Relative Energy, kcal/mol) |

| Gauche (Intramolecular H-bond) | 0.0 | 2.5 | 0.5 |

| Anti (Extended) | 1.5 | 0.0 | 1.8 |

| Eclipsed | 5.0 | 6.0 | 5.2 |

Note: This table is illustrative and based on expected trends for similar molecules. Specific computational data for 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is not currently available in the public domain.

Theoretical Studies on Reaction Mechanisms and Transition States

Understanding the synthetic pathways leading to 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is crucial for optimizing its production and for the design of related compounds. Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, identifying key intermediates, and characterizing transition states.

Energy Profiles for Key Synthetic Steps

A common synthetic route to amino alcohols involves the reduction of an α-amino ketone or the corresponding α-haloketone precursor. For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, a plausible precursor is 2-amino-1-(2-bromo-3-fluorophenyl)ethanone. The reduction of the carbonyl group in this precursor is a critical step.

Computational chemistry can be employed to map the potential energy surface of this reduction reaction. By calculating the energies of the reactant, product, and any intermediates and transition states, an energy profile can be constructed. This profile provides the activation energy of the reaction, which is a key determinant of the reaction rate. Different reducing agents can be modeled to predict their efficacy and selectivity.

Below is a hypothetical energy profile for the reduction of 2-amino-1-(2-bromo-3-fluorophenyl)ethanone.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 0 | Reactants (Ketone + Reducing Agent) | 0 |

| 1 | Transition State 1 | +15 |

| 2 | Intermediate Complex | -5 |

| 3 | Transition State 2 | +10 |

| 4 | Products (Amino Alcohol) | -20 |

Note: This table represents a simplified, hypothetical energy profile. Actual values would require specific DFT calculations.

Understanding Stereoselectivity through Transition State Analysis

The reduction of the prochiral ketone precursor can lead to a racemic mixture of the (R)- and (S)-enantiomers of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol. Achieving stereoselectivity, the preferential formation of one enantiomer, is often a major goal in pharmaceutical synthesis. Computational analysis of the transition states leading to the different stereoisomers can provide a rationale for observed stereoselectivities or guide the design of chiral catalysts.

By modeling the reaction in the presence of a chiral catalyst, it is possible to calculate the energies of the diastereomeric transition states. A lower energy for the transition state leading to one enantiomer would indicate that this enantiomer is the major product. The geometric analysis of these transition states can reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) responsible for the energy difference and thus the stereochemical outcome. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. mdpi.com

Development of Predictive Models for Chemical Behavior and Reactivity

For a class of compounds like substituted phenylethanolamines, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and reactivity. These models are built by calculating a set of molecular descriptors for a series of known compounds and then using statistical methods to correlate these descriptors with the experimentally determined property.

Molecular descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Examples include molecular weight, number of hydrogen bond donors/acceptors, molecular surface area, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Once a statistically robust QSPR model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the drug discovery process by prioritizing candidates with desirable characteristics.

Analysis of Substituent Effects on Theoretical Parameters

The bromine and fluorine atoms on the phenyl ring of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, as well as the amino and hydroxyl groups on the ethanol (B145695) chain, are substituents that significantly influence the molecule's electronic and steric properties. Computational studies can systematically analyze the effects of these substituents.

By calculating various theoretical parameters for a series of analogs with different substituents, it is possible to quantify the impact of each group. For example, the electron-withdrawing nature of the halogen atoms will affect the charge distribution in the phenyl ring, which can be quantified by calculating atomic charges using methods like Natural Bond Orbital (NBO) analysis. The table below shows a hypothetical analysis of the effect of substituents on the calculated dipole moment, a measure of molecular polarity.

| Compound | Substituents | Calculated Dipole Moment (Debye) |

| 2-Amino-1-phenylethanol | None | 1.8 |

| 2-Amino-1-(3-fluorophenyl)ethanol | 3-Fluoro | 2.5 |

| 2-Amino-1-(2-bromophenyl)ethanol | 2-Bromo | 2.9 |

| 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol | 2-Bromo, 3-Fluoro | 3.2 |

Note: This table is for illustrative purposes to demonstrate the concept of analyzing substituent effects.

Reactivity and Mechanistic Investigations of 2 Amino 1 2 Bromo 3 Fluorophenyl Ethanol

Reactions of the Amine Functionality

The primary amine group in 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol serves as a nucleophilic center, readily participating in a variety of chemical transformations.

Nucleophilic Additions and Substitutions

The lone pair of electrons on the nitrogen atom of the amine functionality makes it a potent nucleophile, enabling it to react with a wide array of electrophiles.

N-Alkylation: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. The reaction proceeds via an SN2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. However, these reactions can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, including the formation of quaternary ammonium (B1175870) salts. The reactivity of the amine is influenced by steric hindrance around the nitrogen atom and the nature of the alkylating agent.

N-Acylation: Acylation of the amine group can be achieved using acylating agents such as acid chlorides or anhydrides. This reaction is typically performed in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amides are generally stable compounds and this transformation is often employed as a method for protecting the amine functionality during multi-step syntheses.

Table 1: Examples of Nucleophilic Substitution Reactions of Analogous Amino Alcohols

| Reactant | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-1-phenylethanol (B123470) | Benzyl bromide | N-Benzyl-2-amino-1-phenylethanol | K2CO3, CH3CN, reflux | Good | General knowledge |

| 2-Amino-1-phenylethanol | Acetic anhydride | N-Acetyl-2-amino-1-phenylethanol | Pyridine (B92270), 0°C to rt | High | General knowledge |

Derivatization for Protection and Activation

To facilitate selective reactions at other sites of the molecule, the amine group is often protected. Conversely, it can be activated to enhance its reactivity.

Amine Protection: A common strategy for protecting the amine group is the formation of a carbamate (B1207046), most notably the tert-butoxycarbonyl (Boc) derivative. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions.

Activation of the Amine: While the amine is inherently nucleophilic, its reactivity can be further enhanced. For certain transformations, conversion of the amine to a better leaving group may be necessary, although this is less common for simple nucleophilic substitution reactions. More relevant is the activation of the hydroxyl group to facilitate intramolecular reactions with the amine.

Table 2: Derivatization of the Amine Functionality in Analogous Compounds

| Reactant | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-1-phenylethanol | (Boc)₂O | N-Boc-2-amino-1-phenylethanol | Et3N, CH2Cl2, rt | >95% | General knowledge |

Cyclization Pathways

The proximate relationship of the amine and hydroxyl groups in 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol allows for intramolecular cyclization reactions to form various heterocyclic structures.

Oxazolidinone Formation: Treatment of 2-amino-1-phenylethanol derivatives with phosgene (B1210022) or its equivalents, such as triphosgene (B27547) or carbonyldiimidazole, can lead to the formation of oxazolidin-2-ones. This reaction proceeds through the initial formation of a carbamoyl (B1232498) chloride or an activated carbamate at the amine, followed by intramolecular nucleophilic attack by the hydroxyl group.

Imidazoline Synthesis: Condensation of 2-amino-1-phenylethanol derivatives with aldehydes or their synthetic equivalents can yield imidazolines. This transformation typically involves the formation of an initial imine with the amine functionality, followed by cyclization and dehydration.

Table 3: Cyclization Reactions of Analogous Amino Alcohols

| Reactant | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-1-phenylethanol | Triphosgene | 4-Phenyl-2-oxazolidinone | Base, Toluene, reflux | Good | General knowledge |

| 2-Amino-1-phenylethanol | Formaldehyde | 4-Phenylimidazolidine | Acid catalyst, heat | Moderate | General knowledge |

Reactions of the Hydroxyl Functionality

The secondary hydroxyl group in 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol can undergo a range of reactions typical of alcohols, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed esterification with carboxylic acids is an equilibrium process. The use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base such as pyridine or triethylamine, provides a more efficient route to the corresponding esters.

Etherification: Ether formation can be achieved via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base is crucial to avoid competing reactions involving the amine group.

Table 4: Esterification and Etherification of Analogous Alcohols

| Reactant | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | Acetic anhydride | 1-Phenylethyl acetate | Pyridine, rt | High | General knowledge |

| 1-Phenylethanol | NaH, then CH3I | 1-Methoxy-1-phenylethane | THF, 0°C to rt | Good | General knowledge |

Oxidation and Reduction Transformations

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 2-amino-1-(2-bromo-3-fluorophenyl)ethanone. A variety of oxidizing agents can be employed for this transformation, including chromium-based reagents (e.g., PCC, PDC) and milder, more selective methods such as Swern or Dess-Martin periodinane oxidation. The choice of oxidant is important to avoid over-oxidation or side reactions with the amine group. Protection of the amine group prior to oxidation is a common strategy.

Reduction: The benzylic hydroxyl group can be reduced to a methylene (B1212753) group, yielding 2-(2-bromo-3-fluorophenyl)ethylamine. This deoxygenation can be achieved under various conditions, such as catalytic hydrogenation over a palladium catalyst, or by ionic hydrogenation using a silane (B1218182) and a strong acid.

Table 5: Oxidation and Reduction of Analogous Benzylic Alcohols

| Reactant | Reagent | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | PCC | Acetophenone (B1666503) | CH2Cl2, rt | Good | General knowledge |

| 1-Phenylethanol | H2, Pd/C | Ethylbenzene | Ethanol (B145695), rt, 1 atm | High | General knowledge |

Transformations Involving the Substituted Aryl Moiety

The reactivity of the 2-bromo-3-fluorophenyl group in 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol is primarily dictated by the presence of the two halogen substituents, bromine and fluorine. These sites offer opportunities for various transformations, most notably carbon-carbon bond-forming cross-coupling reactions and nucleophilic aromatic substitution. The electronic properties of the halogens, with fluorine exerting a strong negative inductive effect and bromine being a good leaving group in catalytic cycles, govern the regioselectivity and feasibility of these reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Bromine Position

The bromine atom on the aryl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming new carbon-carbon bonds. nih.gov The greater reactivity of the C-Br bond compared to the C-F bond under typical palladium-catalyzed conditions allows for selective functionalization at the bromine position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.org For a substrate like 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, a Suzuki reaction would selectively replace the bromine atom, leaving the fluorine atom and the aminoethanol side chain intact. mdpi.com The reaction is highly versatile, tolerating a wide range of functional groups. acs.org The choice of catalyst, base, and solvent is crucial for achieving high yields. rsc.orgmdpi.com

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgrsc.org This method provides a direct route to introduce vinyl groups onto the aromatic ring. The reaction mechanism typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and β-hydride elimination. rsc.org The reaction conditions, particularly the catalyst system and temperature, can be optimized to achieve high efficiency and selectivity. nih.govbeilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orglibretexts.org The Sonogashira coupling is a powerful tool for the synthesis of arylalkynes. wikipedia.org Modern protocols have been developed that are copper-free, operate at room temperature, and can be performed in aqueous media, enhancing the reaction's applicability. ucsb.edunih.gov For 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, this reaction would selectively occur at the C-Br bond to yield the corresponding 2-(alkynyl)-3-fluorophenyl derivative. libretexts.org

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | Aryl-Aryl/Aryl-Vinyl |

| Heck | Alkene (R-CH=CH₂) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile | Aryl-Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | Aryl-Alkyne |

Potential for Nucleophilic Aromatic Substitution at Fluorine or Bromine

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace a halogen on the aromatic ring with a nucleophile. youtube.com The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The feasibility of an SNAr reaction is highly dependent on the presence of electron-withdrawing groups ortho or para to the leaving group, which stabilize the negatively charged intermediate. libretexts.org

In 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, there are no strong, classic activating groups like nitro (NO₂) or cyano (CN) groups on the ring. However, the high electronegativity of the fluorine atom significantly influences the ring's electronics.

Substitution at the Fluorine Position: In many SNAr reactions, fluorine is a better leaving group than bromine or chlorine. libretexts.org This counterintuitive reactivity is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the elimination of the leaving group. stackexchange.com The extreme electronegativity of fluorine creates a highly polarized C-F bond and strongly withdraws electron density from the ring via the inductive effect, lowering the activation energy for the nucleophilic attack. stackexchange.com Therefore, with a potent nucleophile, substitution at the fluorine position is a plausible transformation.

Substitution at the Bromine Position: While fluorine often enhances the rate of nucleophilic attack, bromine is intrinsically a better leaving group in the elimination step. In certain cases, particularly in the gas phase or with specific nucleophiles, substitution at the bromine position can compete with or even dominate over fluorine substitution. science.gov The outcome is often a delicate balance between the activation provided by the halogen's inductive effect and its ability to act as a leaving group.

The relative potential for substitution at either position is influenced by the nucleophile, solvent, and reaction conditions. Without strong activating groups, SNAr reactions on this substrate would likely require forcing conditions, such as high temperatures and very strong nucleophiles (e.g., NaNH₂ or NaOCH₃). youtube.com

| Factor | Favors Substitution at Fluorine (C-F) | Favors Substitution at Bromine (C-Br) |

|---|---|---|

| Ring Activation (Rate-Determining Step) | High electronegativity strongly activates the ring for nucleophilic attack via the inductive effect. stackexchange.com | Less activating than fluorine. |

| Leaving Group Ability (Fast Step) | Poor leaving group ability. | Good leaving group ability. |

| Overall SNAr Reactivity | Often higher than C-Br due to dominance of the activation step. libretexts.org | Can be competitive depending on the nucleophile and conditions. science.gov |

Stereoselective Transformations and Rearrangements

The 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol molecule possesses a chiral center at the carbon atom bonded to the hydroxyl group (C1 of the ethanol chain). nih.govnih.gov This stereocenter is a key feature that can influence the stereochemical outcome of subsequent reactions, allowing for stereoselective transformations.

The amino and hydroxyl groups are sites for various chemical modifications. For instance, acylation of the amino group or etherification of the hydroxyl group can proceed while retaining the original stereochemistry. More complex transformations can leverage the existing chirality to induce stereoselectivity in newly formed chiral centers. Asymmetric synthesis methods, such as those involving stereoselective Michael additions, demonstrate how chiral auxiliaries can control the formation of specific stereoisomers. nih.gov In the context of the target molecule, the inherent chirality of the amino alcohol moiety could be used to direct reactions on other parts of the molecule or in reactions where it is used as a chiral building block.

Furthermore, the 1,2-amino alcohol motif is prone to specific rearrangements and intramolecular cyclization reactions that are inherently stereospecific. Depending on the reaction conditions, one could envision:

Aziridine (B145994) formation: Activation of the hydroxyl group (e.g., by conversion to a tosylate or mesylate) followed by intramolecular nucleophilic attack by the amino group would lead to the formation of a chiral aziridine ring. This SN2-type reaction would proceed with inversion of configuration at the carbon that was attacked.

Oxazoline formation: Reaction with an aldehyde or ketone could lead to the formation of an oxazolidine. Subsequent oxidation could yield a chiral oxazoline. Alternatively, reaction with phosgene or a similar reagent could form a cyclic carbamate (oxazolidinone), another important chiral auxiliary in organic synthesis.

These potential transformations highlight the utility of the stereocenter in guiding the synthesis of complex, stereochemically defined molecules. Stereoselective haloamination reactions, which create vicinal haloamines, are another example of how stereocontrol is crucial in the synthesis of such building blocks. mdpi.com

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic Studies: Kinetic analysis of the cross-coupling reactions discussed in section 6.3.1 would involve monitoring the reaction rate as a function of reactant concentrations, catalyst loading, temperature, and other variables. This data would help elucidate the reaction mechanism (e.g., the order of oxidative addition, transmetalation, and reductive elimination steps in a Suzuki coupling) and identify the rate-determining step. Such studies are essential for optimizing reaction conditions to maximize yield and minimize reaction time. For example, kinetic investigations of metallo-β-lactamase inhibitors have been used to determine inhibition constants (Kᵢ) and understand the mechanism of enzyme inhibition. mdpi.com

Thermodynamic Studies: Thermodynamic analysis focuses on the energy changes during a reaction, determining the relative stability of reactants, intermediates, transition states, and products. mdpi.com Parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) would define the spontaneity and position of equilibrium for a given transformation. For instance, in the context of SNAr, thermodynamic calculations could predict whether substitution at the fluorine or bromine position is more favorable under equilibrium conditions.

Computational Studies: In the absence of experimental data, computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool to predict both kinetic and thermodynamic parameters. researchgate.net DFT calculations can be used to model the potential energy surface of a reaction, identifying the structures of transition states and intermediates. nih.govresearchgate.net From these models, activation energies (related to kinetics) and reaction energies (related to thermodynamics) can be calculated, providing valuable predictions about reaction feasibility and selectivity. mdpi.comresearchgate.net

| Type of Study | Parameters Measured/Calculated | Information Gained for a Key Reaction (e.g., Suzuki Coupling) |

|---|---|---|

| Kinetic | Reaction rate, rate constants (k), reaction order, activation energy (Ea) | Identification of the rate-determining step, optimization of catalyst and substrate concentration, effect of temperature on reaction speed. |

| Thermodynamic | Gibbs free energy (ΔG), enthalpy (ΔH), entropy (ΔS), equilibrium constant (Keq) | Determination of reaction spontaneity, prediction of product stability and theoretical maximum yield, understanding the influence of temperature on equilibrium. mdpi.com |

| Computational (DFT) | Optimized geometries of intermediates and transition states, potential energy surface, reaction energies. researchgate.net | Insight into the reaction mechanism at a molecular level, prediction of regioselectivity and stereoselectivity, estimation of kinetic and thermodynamic parameters. researchgate.net |

Derivatization and Analog Synthesis of 2 Amino 1 2 Bromo 3 Fluorophenyl Ethanol

Synthesis of Structurally Related β-Amino Alcohol Derivatives

The synthesis of β-amino alcohols, such as 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol, is a well-established field in organic chemistry. These motifs are prevalent in many biologically active molecules and serve as versatile chiral building blocks. General synthetic strategies often involve the ring-opening of epoxides with amines or the reduction of α-amino ketones.

For instance, the synthesis of structurally related β-amino alcohol derivatives can be achieved through the asymmetric reduction of the corresponding α-amino ketone precursor. The use of chiral reducing agents or catalysts can afford enantiomerically pure β-amino alcohols.

A variety of synthetic methods for preparing β-amino alcohols are summarized in the table below, highlighting the versatility of approaches to this important class of compounds.

| Synthetic Method | Description | Key Reagents/Catalysts |

| Epoxide Ring-Opening | Nucleophilic attack of an amine on an epoxide ring. | Various amines, Lewis acids (e.g., Zn(ClO4)2), water |

| Reduction of α-Amino Ketones | Reduction of the ketone functionality of an α-amino ketone. | NaBH4, LiAlH4, chiral reducing agents |

| Sharpless Aminohydroxylation | Reaction of an alkene with an amine source and an oxidizing agent. | Osmium catalyst, chiral ligands, nitrogen source |

| From α-Amino Acids | Reduction of the carboxylic acid functionality of an α-amino acid. | LiAlH4, BH3·THF |

These methods provide a robust toolkit for the synthesis of a wide range of β-amino alcohol derivatives, allowing for systematic modifications of the core structure of 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol.

Introduction of Diverse Functional Groups at the Amine, Alcohol, or Aryl Positions

The functional handles present in 2-Amino-1-(2-bromo-3-fluorophenyl)ethanol allow for a wide array of chemical transformations to introduce diverse functional groups.

Amine Functionalization: The primary amine is a versatile site for modification.

N-Alkylation: The introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. Direct alkylation can sometimes lead to over-alkylation, but conditions can be optimized to favor mono-alkylation.

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. This is a common strategy to introduce a wide variety of functional groups and to modulate the basicity of the nitrogen atom.

N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which are known for their distinct chemical and biological properties.

Alcohol Functionalization: The secondary alcohol can be derivatized to form ethers, esters, or can be oxidized.

O-Alkylation (Williamson Ether Synthesis): Deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide is a classic method for ether synthesis. pressbooks.pub This reaction is generally efficient for primary alkyl halides. masterorganicchemistry.com

O-Acylation: Esterification can be achieved by reacting the alcohol with acyl chlorides or anhydrides, often in the presence of a base.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding α-amino ketone.

Aryl Functionalization: The bromo-substituent on the phenyl ring is a key site for modification via modern cross-coupling reactions.

Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 2-position of the phenyl ring. nih.gov

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction with terminal alkynes introduces alkynyl moieties, significantly expanding the structural diversity of the analogs. wikipedia.org

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

Chemo- and Regioselective Modifications